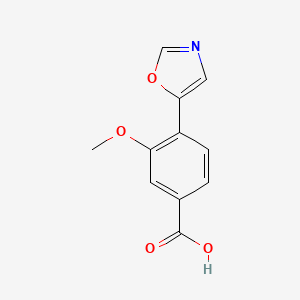

2-Fluoro-5-(4-pyridinyl)benzotrifluoride

説明

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various strategies, including direct fluorination, nucleophilic aromatic substitution, and cross-coupling reactions. For instance, the synthesis of polyfluorenes with pyridyl groups involves Suzuki polycondensation, a type of cross-coupling reaction . Similarly, the synthesis of fluorinated pyridinecarboxylic acids from fluoropyridines employs regioselective metalation and subsequent carboxylation . These methods could potentially be adapted for the synthesis of "2-Fluoro-5-(4-pyridinyl)benzotrifluoride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of a fluorinated pyrimidinyl benzamide was determined using X-ray single-crystal determination, revealing the molecular packing and hydrogen bonding interactions within the crystal . These techniques could be used to analyze the molecular structure of "2-Fluoro-5-(4-pyridinyl)benzotrifluoride" to gain insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, often influenced by the presence of fluorine atoms. The reactivity of such compounds can be exploited in the design of chemosensors, as seen with benzoxazole and benzothiazole derivatives that can sense metal cations and pH changes . Additionally, the selective functionalization of fluoropyridines demonstrates the potential for regioselective reactions at different positions on the aromatic ring . These findings suggest that "2-Fluoro-5-(4-pyridinyl)benzotrifluoride" may also exhibit unique reactivity that could be utilized in chemical sensing or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often determined by their molecular structure and the pattern of fluorine substitution. For example, the phase behavior of selectively fluorinated compounds has been studied, showing that the position of fluorine atoms can significantly affect melting points and phase transitions . The optical properties, such as absorption and fluorescence spectra, are also influenced by the fluorine substituents, as demonstrated by various fluorinated compounds . These properties are important for the development of materials with specific optical characteristics and could be relevant to the study of "2-Fluoro-5-(4-pyridinyl)benzotrifluoride".

科学的研究の応用

Neurological Research

2-Fluoro-5-(4-pyridinyl)benzotrifluoride derivatives have been studied in the context of neurological diseases. For instance, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, closely related in structure to 2-Fluoro-5-(4-pyridinyl)benzotrifluoride, was used with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. This approach revealed significant decreases in receptor densities, correlating with clinical symptoms and glucose utilization in the brain (Kepe et al., 2006).

Synthesis of Nucleosides

The compound has been involved in the synthesis of specialized nucleosides. For instance, a method to introduce fluorine at the up-side of the 2'-carbon of nucleosides was described, using a process that involves a compound structurally similar to 2-Fluoro-5-(4-pyridinyl)benzotrifluoride (Maruyama et al., 1999).

Structural Studies

The effects of fluorine substitution in pyridine, including compounds similar to 2-Fluoro-5-(4-pyridinyl)benzotrifluoride, have been studied. Such research provides insight into how fluorination affects the structural parameters and electron localization in aromatic compounds (Boggs & Pang, 1984).

Fluorophore Development

Compounds structurally related to 2-Fluoro-5-(4-pyridinyl)benzotrifluoride have been used to develop fluorophores for blue emitting layers. These studies demonstrate the potential of such compounds in the field of optical materials and fluorescence (Diana et al., 2019).

Chemical Reactions and Synthesis

The compound and its derivatives are also studied for their roles in various chemical reactions, such as fluorination processes, which are crucial for the development of many organic compounds and pharmaceuticals (Anand & Filler, 1976).

Safety And Hazards

特性

IUPAC Name |

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-11-2-1-9(7-10(11)12(14,15)16)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIUVCJKXMFSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619861 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine | |

CAS RN |

388118-59-0 | |

| Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

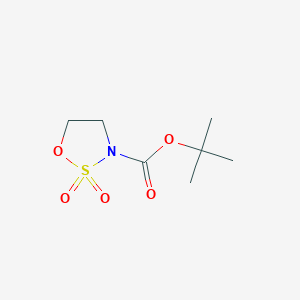

![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)

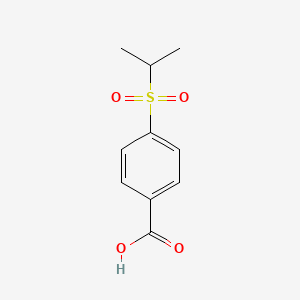

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)

![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)

![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)